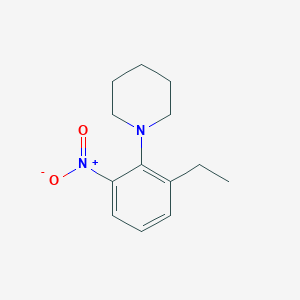

1-(2-Ethyl-6-nitrophenyl)piperidine

Beschreibung

1-(2-Ethyl-6-nitrophenyl)piperidine is a synthetic piperidine derivative characterized by a nitro group at the 6-position and an ethyl group at the 2-position on the aromatic ring. Piperidine-based compounds are widely studied for their pharmacological versatility, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents . The ethyl and nitro substituents on the aromatic ring likely influence its electronic and steric properties, affecting binding interactions and biological activity .

Eigenschaften

Molekularformel |

C13H18N2O2 |

|---|---|

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

1-(2-ethyl-6-nitrophenyl)piperidine |

InChI |

InChI=1S/C13H18N2O2/c1-2-11-7-6-8-12(15(16)17)13(11)14-9-4-3-5-10-14/h6-8H,2-5,9-10H2,1H3 |

InChI-Schlüssel |

BHDJLGWVBWYJSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-6-nitrophenyl)piperidine typically involves the reaction of 2-ethyl-6-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-(2-Ethyl-6-nitrophenyl)piperidine may involve a multi-step process starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to form the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethyl-6-nitrophenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted piperidine compounds. These products can have diverse applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2-Ethyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly impact molecular interactions. Key comparisons include:

- Ethyl vs.

- Amino vs. Nitro Groups: The amino group in 1-(2-amino-6-nitrophenyl)ethanone increases polarity, which may reduce blood-brain barrier penetration compared to the nitro-containing target compound .

Piperidine Ring Modifications

Variations in the piperidine ring or its substituents alter pharmacological profiles:

- 1-(3-Phenylbutyl)piperidine () : Bulky hydrophobic substituents at position 4 enhance binding to hydrophobic cavities in protein targets (RMSD > 4 Å), suggesting the target compound’s ethyl group may offer a balance between steric fit and flexibility .

- 1-(4-Chlorophenyl)piperidine-2,6-dione () : Symmetrical dione structure enables antimicrobial activity; the target compound lacks this feature but may leverage nitro group reactivity for similar applications .

- Phencyclidine (PCP) () : The 1-(1-phenylcyclohexyl)piperidine core in PCP analogs confers psychoactivity, contrasting with the target compound’s aromatic nitro/ethyl motif, which likely avoids such effects .

Central Nervous System (CNS) Effects

While PCP analogs (e.g., 1-(1-phenylcyclohexyl)piperidine) show psychoactivity , the target compound’s nitro and ethyl substituents may redirect its activity toward non-CNS targets, such as sigma-1 receptors (S1R), as seen in ’s piperidine-based S1R ligands .

Biologische Aktivität

1-(2-Ethyl-6-nitrophenyl)piperidine, a piperidine derivative, has garnered attention for its potential biological activity. This compound is characterized by a nitrophenyl group that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(2-Ethyl-6-nitrophenyl)piperidine is , with a molecular weight of approximately 232.28 g/mol. The compound features a piperidine ring substituted with a 2-ethyl-6-nitrophenyl moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | 1-(2-Ethyl-6-nitrophenyl)piperidine |

The biological activity of 1-(2-Ethyl-6-nitrophenyl)piperidine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical biological pathways. The nitro group may enhance the lipophilicity and electron-withdrawing properties of the compound, facilitating its binding to target sites.

Potential Targets:

- Histamine Receptors : Similar piperidine derivatives have shown affinity for histamine receptors, which are implicated in allergic responses and neurological processes .

- Sigma Receptors : The compound may also interact with sigma receptors, which are involved in pain modulation and neuroprotection .

Biological Activity Studies

Research has indicated that piperidine derivatives exhibit a range of biological activities, including analgesic, anti-inflammatory, and antibacterial effects. Here are some notable findings:

- Analgesic Activity : Studies have demonstrated that compounds with similar structures can act as dual antagonists for histamine H3 and sigma-1 receptors, showing promise in treating nociceptive and neuropathic pain .

- Antibacterial Properties : Some piperidine derivatives have been evaluated for their antibacterial efficacy against multi-drug resistant strains of bacteria. In vitro studies suggest that these compounds can inhibit bacterial growth effectively .

- Cellular Interactions : The interaction of piperidine derivatives with cellular pathways has been documented, indicating potential roles in modulating cellular responses to stress or injury.

Case Studies

Several case studies highlight the biological relevance of piperidine derivatives:

- Pain Management : A study investigated the efficacy of dual-targeting ligands (including piperidine derivatives) in enhancing opioid analgesia in clinical settings. Results indicated improved pain relief compared to standard treatments .

- Antibacterial Activity : Research on novel dual inhibitors targeting bacterial topoisomerases demonstrated that certain piperidine-based compounds exhibited potent antibacterial activity against resistant strains like Staphylococcus aureus and Acinetobacter baumannii in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.